Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
The compound Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by:
- A cyclopropaneamido substituent at position 2.
- A 2-fluorophenylcarbamoyl group at position 3.
- A methyl group at position 3.
- An ethyl ester at position 3.
These analogs often serve as intermediates in medicinal chemistry, particularly for kinase inhibitors or antimicrobial agents, due to their hydrogen-bonding capabilities and aromatic pharmacophores .
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-3-26-19(25)14-10(2)15(27-18(14)22-16(23)11-8-9-11)17(24)21-13-7-5-4-6-12(13)20/h4-7,11H,3,8-9H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJZRZCTCLRIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the cyclopropane amide group, and the attachment of the fluorophenyl carbamoyl group. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropane Amide Group: This step may involve the reaction of a cyclopropane derivative with an amine under suitable conditions.
Attachment of the Fluorophenyl Carbamoyl Group: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction may produce reduced amide or ester groups.
Scientific Research Applications
Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The 2-fluorophenyl group in the target compound likely increases lipophilicity compared to methoxy-substituted analogs (e.g., ), but less than chlorophenyl derivatives (LogP: 4.69 for 4-chloro ).
Electronic and Steric Influences: Fluorine (electron-withdrawing) at the ortho position may sterically hinder interactions compared to para-substituted analogs (e.g., 4-chloro or 4-methoxy ). Cyclopropaneamido vs. Amino: The former may reduce basicity, altering hydrogen-bonding capacity and solubility.
Synthetic Accessibility: Analogs with amino groups (e.g., ) are synthesized via carbamate coupling reactions using reagents like 4-nitrophenylchloroformate , whereas the cyclopropaneamido group in the target compound would require specialized cyclopropanation steps.
Safety and Handling :
- Compounds with chlorinated substituents (e.g., ) often exhibit higher toxicity (e.g., H315/H319 hazards ), whereas fluorine substituents generally improve metabolic stability .
Biological Activity
Ethyl 2-cyclopropaneamido-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. Its molecular formula is , and it features a cyclopropane ring, a thiophene moiety, and a fluorophenyl group, contributing to its unique properties.
1. Antimicrobial Activity
Thiophene derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against various bacteria and fungi. For instance:
- Case Study: A derivative with a similar structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
2. Anti-inflammatory Properties
Thiophene compounds are also recognized for their anti-inflammatory effects. Research has shown that these derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Research Finding: A study reported that thiophene derivatives reduced the production of pro-inflammatory cytokines in vitro, suggesting a mechanism through which they exert their anti-inflammatory effects .
3. Anticancer Potential
There is emerging evidence that thiophene-based compounds may possess anticancer properties. They have been studied for their ability to induce apoptosis in cancer cells.
- Case Study: In vitro studies have demonstrated that certain thiophene derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 . These findings warrant further investigation into the specific mechanisms involved.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction: Thiophene derivatives often act as allosteric modulators at various receptors, including adenosine receptors, which play roles in inflammation and pain modulation .
- Enzyme Inhibition: These compounds may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation, although detailed studies on this compound are still needed.
Comparative Biological Activity Table
Q & A
Q. Table 1: Common Synthesis Steps
| Step | Reaction Type | Key Reagents | Monitoring Method |
|---|---|---|---|
| 1 | Thiophene core formation | Gewald reaction components (e.g., ketones, sulfur) | TLC |
| 2 | Amide coupling | EDCI/HOBt, DCC | NMR |
| 3 | Esterification | Ethyl chloroformate, base | Mass spectrometry |
Basic: How is the molecular structure validated post-synthesis?
Characterization relies on NMR spectroscopy (¹H, ¹³C, 19F for fluorophenyl groups), mass spectrometry (HRMS for molecular ion confirmation), and X-ray crystallography for solid-state structure determination. For example, crystallographic data can resolve stereoelectronic effects of the cyclopropaneamido group .
Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?
Comparative studies of analogs (Table 2) reveal that fluorophenyl groups enhance lipophilicity and target binding affinity via halogen bonding, while chlorophenyl analogs may exhibit higher metabolic stability. Activity shifts are quantified using IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .
Q. Table 2: Structural Analogs and Activity
| Compound | Substituent | Key Activity |
|---|---|---|
| Ethyl 5-[(2-chlorophenyl)carbamoyl] analog | Chlorophenyl | Anticancer (IC₅₀ = 1.2 μM) |
| Ethyl 5-[(3-trifluoromethylphenyl)carbamoyl] analog | CF₃-phenyl | Anti-inflammatory (COX-2 inhibition) |
Advanced: How can researchers resolve contradictions in reported biological data?
Discrepancies often arise from assay variability (e.g., cell line specificity) or solubility differences . To address this:
- Use standardized protocols (e.g., NIH/NCATS guidelines).
- Perform parallel in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine models) assays.
- Apply computational docking to predict binding modes, cross-referenced with crystallographic data .
Basic: What safety protocols are critical for handling this compound?
Refer to SDS guidelines for:
- PPE : Nitrile gloves, lab coats, and fume hood use.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers under nitrogen at -20°C to prevent hydrolysis .
Advanced: What methodologies elucidate its mechanism of action in enzyme inhibition?
- Kinetic assays : Measure values using fluorogenic substrates (e.g., for proteases).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- Cryo-EM/X-ray co-crystallization : Visualize interactions with catalytic sites (e.g., ATP-binding pockets) .
Advanced: How does the cyclopropaneamido group influence conformational stability?
The cyclopropane ring imposes angle strain , restricting rotational freedom and stabilizing bioactive conformations. Computational studies (DFT or MD simulations) predict enhanced target engagement compared to linear alkylamido analogs .
Basic: What solvents and conditions optimize its solubility for in vitro assays?
- Polar aprotic solvents : DMSO (for stock solutions).
- Aqueous buffers : Use co-solvents (e.g., 10% PEG-400) to mitigate precipitation.
- pH adjustment : Maintain pH 7.4 to preserve ester group integrity .
Advanced: How can researchers design derivatives to mitigate toxicity?
- SAR studies : Replace the methylthiophene group with polar substituents (e.g., hydroxyl) to reduce hepatotoxicity.
- Metabolic profiling : Use LC-MS to identify reactive metabolites (e.g., epoxide intermediates) and modify labile sites .
Advanced: What strategies validate target selectivity in complex biological matrices?
- Chemoproteomics : Use photoaffinity probes for pull-down assays.
- RNAi/CRISPR screens : Knock down putative targets to confirm phenotype rescue.
- SPR biosensing : Measure real-time binding kinetics against off-target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
